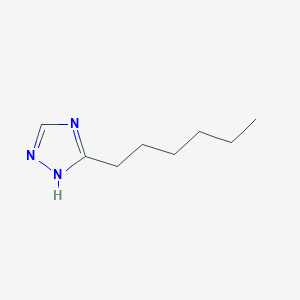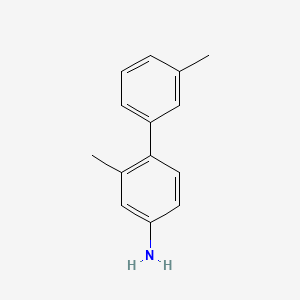
(1,1'-Biphenyl)-4-amine, 2,3'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-4-amine, 2,3’-dimethyl-: is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where the biphenyl core is substituted with an amine group at the 4-position and two methyl groups at the 2 and 3’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.
Methylation: The biphenyl amine is methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be used to streamline the process.
化学反应分析
Types of Reactions:
Oxidation: (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced further to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential interactions with biological macromolecules.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of polymers and resins.
作用机制
The mechanism of action of (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Biphenyl: The parent compound without any substituents.
(1,1’-Biphenyl)-4-amine: Lacks the methyl groups.
2,3’-Dimethylbiphenyl: Lacks the amine group.
Uniqueness:
- The presence of both the amine and methyl groups in (1,1’-Biphenyl)-4-amine, 2,3’-dimethyl- provides unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73728-77-5 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-methyl-4-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)14-7-6-13(15)9-11(14)2/h3-9H,15H2,1-2H3 |
InChI 键 |
WMYRUWPFTQXXSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)



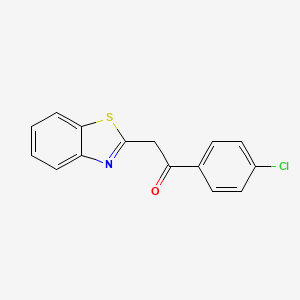
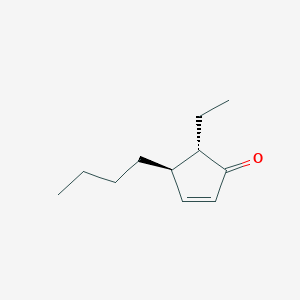
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
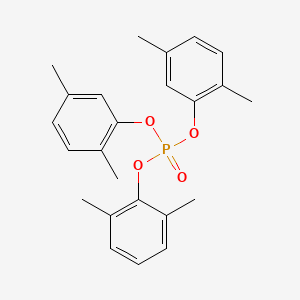
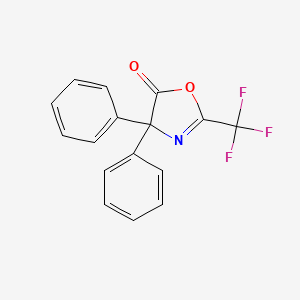
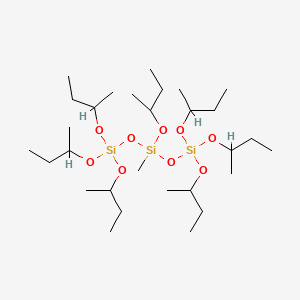
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
